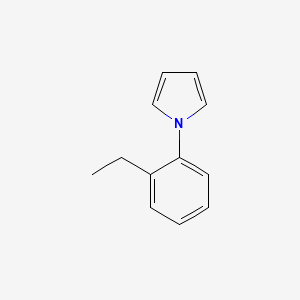

1-(2-ethylphenyl)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNMGGBMSVCATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrrole Heterocycles in Advanced Organic Synthesis and Materials Science

The pyrrole (B145914) ring, a five-membered aromatic heterocycle with the chemical formula C₄H₄NH, is a cornerstone of organic chemistry. researchgate.net Its structure is integral to a vast array of natural products essential for life, including heme, chlorophyll, and various alkaloids. rgmcet.edu.in This prevalence in nature has spurred extensive research into pyrrole derivatives, revealing their broad spectrum of biological activities. Consequently, the pyrrole nucleus is a key pharmacophore in numerous commercially available drugs. mdpi.com

Beyond their medicinal applications, pyrrole-based compounds are at the forefront of materials science. The electron-rich nature of the pyrrole ring allows for the formation of conductive polymers, such as polypyrrole, which have significant commercial value. researchgate.net These materials are utilized in the development of sensors, organic light-emitting diodes (OLEDs), and other electronic devices. bohrium.comnih.gov The versatility of the pyrrole scaffold allows for fine-tuning of its electronic and physical properties through the introduction of various substituents, making it a valuable building block for a wide range of functional materials. rgmcet.edu.in

Historical and Current Perspectives on N Substituted Pyrrole Chemistry

The synthesis of pyrroles has been a subject of investigation for over a century, with classic methods like the Paal-Knorr, Knorr, and Hantzsch syntheses providing the foundational routes to this heterocyclic system. rgmcet.edu.inwikipedia.org The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, offering a straightforward method for preparing N-substituted pyrroles. organic-chemistry.org

Modern synthetic organic chemistry has seen the advent of more sophisticated and efficient methods for constructing N-substituted pyrroles. These include various catalytic approaches, such as copper-catalyzed N-arylation of pyrrole (B145914) and palladium-catalyzed cross-coupling reactions. bohrium.comsapub.org These methods often provide greater functional group tolerance and milder reaction conditions compared to classical techniques. Furthermore, multicomponent reactions have emerged as a powerful tool for the rapid assembly of complex pyrrole derivatives from simple starting materials. nih.gov

A particularly interesting area of current research is the study of N-arylpyrroles with bulky substituents at the ortho position of the aryl ring. The steric hindrance in these molecules can restrict rotation around the C-N single bond, leading to a phenomenon known as atropisomerism, where isolable rotational isomers (atropisomers) exist. acs.org These chiral, non-racemic N-arylpyrroles have garnered significant attention for their potential applications as chiral ligands in asymmetric catalysis and as novel chiral building blocks. nih.gov

Rationale for Focused Research on 1 2 Ethylphenyl 1h Pyrrole and Its Analogues

Established and Novel Approaches for N-Arylpyrrole Scaffold Construction

The formation of the pyrrole ring, particularly with a substituent on the nitrogen atom, can be achieved through several strategic disconnections of the target molecule. The most common and direct methods involve the condensation of a primary amine with a 1,4-dicarbonyl compound or a synthetic equivalent thereof.

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a highly versatile and widely used method for preparing substituted pyrroles. nih.gov The fundamental reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 2-ethylaniline (B167055), in the presence of an acid catalyst or under neutral to weakly acidic conditions, to yield the corresponding N-substituted pyrrole. nih.govbeilstein-journals.org

The mechanism of the Paal-Knorr pyrrole synthesis was a subject of study for many years, with the definitive elucidation provided by V. Amarnath and his coworkers in the 1990s. nih.gov Their research demonstrated that the reaction proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic pyrrole ring. nih.govchim.it An alternative pathway involving an enamine intermediate has been largely ruled out based on kinetic studies of diastereomeric diketones. beilstein-journals.org The generally accepted mechanism involves the following key steps:

Protonation of one of the carbonyl groups of the 1,4-diketone.

Nucleophilic attack by the primary amine on the protonated carbonyl to form a hemiaminal intermediate.

Attack of the amine on the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative. nih.gov

Dehydration of this cyclic intermediate to yield the final N-arylpyrrole.

The reaction conditions for the Paal-Knorr synthesis can be tuned to improve yields and accommodate a wide range of substrates. While the reaction can proceed under neutral conditions, the addition of a weak acid like acetic acid can accelerate the process. beilstein-journals.orgresearchgate.net However, strongly acidic conditions (pH < 3) can lead to the formation of furan (B31954) byproducts. researchgate.net

In recent years, significant efforts have been directed towards developing more efficient and environmentally benign catalytic systems for the Paal-Knorr reaction. These include:

Lewis Acids: A variety of Lewis acids have been employed to catalyze the reaction, offering milder conditions and improved selectivity. researchgate.net

Heterogeneous Catalysts: The use of solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) and silica-supported sulfuric acid, facilitates easier product purification and catalyst recycling. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for the Paal-Knorr condensation. chim.it This technique is particularly effective for less reactive starting materials. arkat-usa.org

Green Catalysts: In line with the principles of green chemistry, researchers have explored the use of biodegradable and non-toxic catalysts like citric acid and saccharin. researchgate.netnih.gov Reactions in environmentally friendly solvents like water have also been successfully demonstrated. nih.gov

A notable advancement is the development of asymmetric Paal-Knorr reactions, which allow for the synthesis of axially chiral N-arylpyrroles with high enantioselectivity. researchgate.net This has been achieved using chiral phosphoric acid catalysts, opening up new avenues for the creation of novel chiral ligands and organocatalysts. researchgate.netsnnu.edu.cn

The Clauson-Kaas synthesis, first reported in 1952, is a powerful modification of the Paal-Knorr reaction that utilizes 2,5-dialkoxytetrahydrofurans as synthetic equivalents of 1,4-dicarbonyl compounds. arkat-usa.org This method is particularly useful for synthesizing N-substituted pyrroles from a wide range of primary amines, including aromatic amines. nih.govbeilstein-journals.org

The reaction is typically carried out by heating the primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst, such as acetic acid. arkat-usa.org The mechanism involves the acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl species in situ, which then undergoes condensation with the amine via the Paal-Knorr pathway. beilstein-journals.org

Modern advancements in the Clauson-Kaas synthesis have focused on the development of greener and more efficient protocols. These include:

Catalyst Development: A broad spectrum of catalysts has been explored, including various Lewis acids (e.g., ZrOCl₂·8H₂O, MgI₂, Fe(III) chloride, copper catalysts, Zn(OTf)₂), and heterogeneous catalysts like nano-sulfated TiO₂. nih.govbeilstein-journals.org

Eco-Friendly Solvents: The use of water as a solvent has been successfully implemented, offering a green alternative to traditional organic solvents. nih.govbeilstein-journals.org

Solvent-Free Conditions: In some instances, the reaction can be performed under solvent-free conditions, often with the aid of a solid catalyst, which simplifies the work-up procedure and minimizes waste. nih.govbeilstein-journals.org

Microwave-Assisted Reactions: As with the Paal-Knorr synthesis, microwave irradiation has been effectively used to accelerate the Clauson-Kaas reaction, often leading to higher yields in significantly shorter reaction times. nih.govarkat-usa.org Catalyst-free microwave-assisted synthesis in water or acetic acid has also been reported. arkat-usa.org

Continuous Flow Synthesis: The Clauson-Kaas reaction has been adapted for continuous flow processes, which offer advantages in terms of scalability, safety, and process control. nih.gov

These advancements have made the Clauson-Kaas synthesis a highly attractive and sustainable method for the preparation of a diverse library of N-arylpyrroles. nih.govbeilstein-journals.org

Table 1: Comparison of Catalysts in Clauson-Kaas Synthesis of N-Arylpyrroles This is an interactive table. You can sort and filter the data.

| Catalyst | Solvent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| ZrOCl₂·8H₂O | Water | 60 °C | Green, efficient | nih.gov |

| MgI₂ etherate | - | - | Mild conditions | beilstein-journals.org |

| Iron(III) chloride | Water | Mild conditions | Inexpensive, mild | beilstein-journals.org |

| Copper Catalyst | Water | Reflux | Inexpensive, environmentally benign | beilstein-journals.org |

| Nano-sulfated TiO₂ | Solvent-free | - | Heterogeneous, reusable, short reaction times | nih.govbeilstein-journals.org |

| Zn(OTf)₂ | Solvent-free | 70 °C, 8h | No co-catalyst needed | beilstein-journals.org |

| β-cyclodextrin-SO₃H | Water | - | Biomimetic, sustainable | beilstein-journals.org |

| Mn(NO₃)₂·4H₂O | Neat | Microwave, 120 °C, 20 min | Additive-free, rapid | beilstein-journals.org |

| None | Water/Acetic Acid | Microwave | Catalyst-free | nih.govarkat-usa.org |

While the Paal-Knorr and Clauson-Kaas syntheses are workhorses for N-arylpyrrole preparation, several other named reactions provide alternative and sometimes complementary routes to the pyrrole core.

Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. ethernet.edu.et While widely used, its primary application is for the synthesis of substituted pyrroles, and it is generally less direct for N-arylpyrroles compared to the Paal-Knorr approach.

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis employs the reaction of an α-halo ketone with a β-ketoester and ammonia (B1221849) or a primary amine. ethernet.edu.et Like the Knorr synthesis, it is a powerful tool for constructing polysubstituted pyrroles, but the requirement for an α-halo ketone can be a limitation.

Piloty-Robinson Pyrrole Synthesis: This reaction involves the treatment of an azine with a strong acid, which leads to a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and loss of ammonia to form a pyrrole. It offers a distinct pathway but is less commonly used for simple N-arylpyrroles.

Barton-Zard Synthesis: This is a convergent synthesis that involves the reaction of an isocyanoacetate with a nitroalkene in the presence of a base. pharmaguideline.comepdf.pub It is a versatile method for preparing a variety of substituted pyrroles, but the starting materials may require multi-step syntheses.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a modern and powerful method for the formation of C-N bonds. It can be applied to the synthesis of N-arylpyrroles by coupling an aryl halide or triflate with pyrrole or a pyrrole precursor. This method offers excellent functional group tolerance and is a key tool in modern organic synthesis.

Table 2: Comparative Overview of Pyrrole Synthetic Methods This is an interactive table. You can sort and filter the data.

| Synthetic Method | Key Reactants | Primary Application | Suitability for this compound |

|---|---|---|---|

| Paal-Knorr | 1,4-Diketone + 2-Ethylaniline | Direct synthesis of N-substituted pyrroles | High |

| Clauson-Kaas | 2,5-Dimethoxytetrahydrofuran + 2-Ethylaniline | Direct synthesis of N-substituted pyrroles | High |

| Knorr | α-Amino-ketone + β-Ketoester | Polysubstituted pyrroles | Moderate; less direct |

| Hantzsch | α-Halo ketone + β-Ketoester + 2-Ethylaniline | Polysubstituted pyrroles | Moderate; requires specific precursors |

| Piloty-Robinson | Azine + Acid | Specific substituted pyrroles | Low; less common for this target |

| Barton-Zard | Isocyanoacetate + Nitroalkene | Polysubstituted pyrroles | Moderate; depends on precursor availability |

| Buchwald-Hartwig | Pyrrole + 2-Haloethylbenzene | C-N bond formation | High; good for functional group tolerance |

Targeted Synthesis of this compound: Strategic Considerations

The synthesis of a specific molecule like this compound requires careful consideration of precursor selection and reaction parameter optimization to ensure high yield and purity, especially on a preparative scale.

The most direct and logical precursor for introducing the 2-ethylphenyl group onto the pyrrole nitrogen is 2-ethylaniline . This primary aromatic amine is commercially available and serves as the nitrogen source in condensation reactions like the Paal-Knorr and Clauson-Kaas syntheses. researchgate.netchemicalbook.com

The other key precursor is a 1,4-dicarbonyl compound or its synthetic equivalent. For the synthesis of the parent this compound, the required reactant would be succinaldehyde (B1195056) or, more practically, its stable synthetic equivalent, 2,5-dimethoxytetrahydrofuran , for use in the Clauson-Kaas reaction. beilstein-journals.org

Alternative strategies could involve a Buchwald-Hartwig coupling approach, where the precursors would be pyrrole and a 2-haloethylbenzene (e.g., 2-bromoethylbenzene or 2-iodoethylbenzene). While effective, this route is generally more complex and costly than the classical condensation methods for this specific target.

Transitioning a synthetic procedure to a preparative scale necessitates the optimization of several reaction parameters to maximize efficiency, yield, and safety while minimizing cost and environmental impact. For the synthesis of this compound, likely via a Paal-Knorr or Clauson-Kaas approach, the following factors would be critical:

Catalyst Selection and Loading: The choice of catalyst is paramount. For a large-scale synthesis, an inexpensive, efficient, and ideally recyclable catalyst is preferred. Heterogeneous catalysts like MIL-53(Al) or various clays offer the advantage of easy separation. rsc.org The optimal catalyst loading needs to be determined to ensure a high reaction rate without unnecessary cost or side reactions. For instance, in some Paal-Knorr syntheses, catalyst loading as low as 5 mol% has been found to be optimal. rsc.org

Solvent: The choice of solvent impacts reaction kinetics, solubility of reactants, and the ease of work-up. While traditional solvents like acetic acid or toluene (B28343) are effective, greener alternatives such as water or solvent-free conditions are increasingly favored. nih.govbeilstein-journals.orgchim.it For a preparative scale, the ability to easily remove the solvent and isolate the product is a key consideration.

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to shorter reaction times but can also promote the formation of byproducts. Microwave-assisted heating has proven to be highly effective in drastically reducing reaction times from hours to minutes. chim.itarkat-usa.org Optimization involves finding the lowest possible temperature and shortest time that still provides a high conversion to the desired product.

Stoichiometry of Reactants: The molar ratio of the amine to the dicarbonyl compound can influence the yield. While a 1:1 stoichiometry is often the starting point, a slight excess of one reactant may be beneficial to drive the reaction to completion. rsc.org

Work-up and Purification: A streamlined work-up procedure is crucial for preparative scale synthesis. Liquid-liquid extraction is a common method for isolating N-arylpyrroles from aqueous reaction mixtures. nih.gov The final purification is typically achieved through distillation or crystallization, depending on the physical properties of the product.

One reported method for the synthesis of N-(2-ethylphenyl)pyrrole involves a vapor-phase reaction of 2-ethylaniline and ethylene (B1197577) glycol over a copper chromite catalyst at high temperatures. researchgate.net This represents a specialized approach optimized for continuous production but may not be suitable for all laboratory settings. For general preparative scale synthesis in a batch reactor, a microwave-assisted Clauson-Kaas reaction using a recyclable catalyst under solvent-free or aqueous conditions would likely represent an efficient and modern approach.

Innovative Methodologies in N-Arylpyrrole Synthesis

The synthesis of N-arylpyrroles, a crucial scaffold in medicinal chemistry and materials science, has been significantly advanced through the development of innovative and efficient synthetic methodologies. These modern techniques often provide substantial improvements over classical methods in terms of reaction times, yields, and environmental impact. This section details several cutting-edge approaches, including microwave-assisted synthesis and various catalytic strategies, that have been instrumental in the preparation of this compound and its structural analogues.

Microwave-Assisted Organic Synthesis (MAOS) for Expedited Pyrrole Formation

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering significant advantages over conventional heating methods. chemicaljournals.com By utilizing dielectric heating, MAOS achieves rapid and uniform temperature increases within the reaction mixture, which is composed of polar molecules or ions. chemicaljournals.comnih.gov This leads to dramatic reductions in reaction times, often from hours to minutes, along with improved yields, higher product purity, and reduced side reactions. chemicaljournals.compensoft.net The implementation of MAOS has been particularly beneficial in the synthesis of nitrogen-containing heterocycles, providing a greener alternative to traditional protocols. nih.govpensoft.net

The Paal-Knorr condensation, a cornerstone reaction for pyrrole synthesis, has been effectively accelerated using microwave irradiation. pensoft.net For instance, the reaction of 2,5-hexanedione (B30556) with primary amines to form N-substituted pyrroles has been successfully performed under solvent-free conditions using N-bromosuccinimide (NBS) as a catalyst, with microwave heating drastically shortening the reaction time. pensoft.net Similarly, the Clauson-Kaas synthesis, another key method for accessing pyrroles from 2,5-dimethoxytetrahydrofuran and primary amines, has been adapted to microwave conditions. pensoft.netresearchgate.net These microwave-assisted approaches exemplify the trend towards more efficient and environmentally benign synthetic processes in heterocyclic chemistry. pensoft.netpensoft.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Fully Substituted α-Arylpyrrole nih.gov

| Heating Method | Catalyst | Reaction Time | Yield (%) |

| Conventional | Cu(OTf)₂ | 5 hours | 70 |

| Microwave | Cu(OTf)₂ | 1 hour | 95 |

Catalytic Strategies in Pyrrole Synthesis: Metal and Organocatalysis

The development of novel catalytic systems has revolutionized the synthesis of pyrroles, enabling milder reaction conditions, broader substrate scope, and enhanced efficiency. Both metal- and organocatalysis have played pivotal roles in the construction of the N-arylpyrrole framework.

An economically and environmentally attractive method for the synthesis of N-substituted pyrroles utilizes iron(III) chloride as a catalyst in water. organic-chemistry.orgbeilstein-journals.org This procedure, based on the Paal-Knorr condensation, involves the reaction of 2,5-dimethoxytetrahydrofuran with a variety of amines, including alkyl, aryl, and sulfonylamines. organic-chemistry.orgbeilstein-journals.org The use of a catalytic amount of hydrated iron(III) chloride (FeCl₃·7H₂O) in aqueous media at a moderate temperature of 60°C allows for the formation of the desired pyrroles in good to excellent yields (74-98%). beilstein-journals.org This method is noted for its operational simplicity, cost-effectiveness, and adherence to the principles of green chemistry by employing water as the solvent. organic-chemistry.orgbeilstein-journals.org A cooperative catalytic system of FeCl₃ and piperidine (B6355638) has also been developed for the synthesis of substituted nitroalkenes, which are precursors for N-arylpyrroles. researchgate.net

Magnesium iodide etherate (MgI₂·(Et₂O)n) has been identified as an effective catalyst for the Clauson-Kaas synthesis of N-arylpyrrole derivatives. researchgate.netresearchgate.net This method provides a valuable route to these compounds under mild conditions.

Zirconium-based catalysts have also been employed in the synthesis of N-arylpyrroles. rsc.org For example, Zr-KIT-6, a mesoporous silica-supported zirconium catalyst, has been used for the condensation of 2,5-dimethoxytetrahydrofuran with anilines. rsc.org This heterogeneous catalyst offers advantages such as being inexpensive, environmentally friendly, and reusable with minimal loss of activity. rsc.org Zirconium oxychloride (ZrOCl₂) is another zirconium compound that serves as an efficient catalyst in various organic transformations, including the synthesis of heterocyclic compounds, due to its Lewis acidic nature. rsc.orgasianpubs.org

The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of N-arylpyrroles. Palladium and nickel catalysts are preeminent in facilitating such cross-coupling reactions. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. rsc.orgnih.gov These methods have been developed for the N-arylation of a wide range of nitrogen-containing heterocycles. acs.org Simple and efficient protocols often employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specific ligands, such as Xantphos, and a base like Cs₂CO₃ in a suitable solvent like dioxane. nih.govbeilstein-journals.org These catalytic systems have proven effective for coupling amines and amides with halo-heterocycles to generate N-substituted products. nih.gov

Nickel catalysis provides a cost-effective alternative to palladium for C-N bond formation. nih.govliverpool.ac.uk Nickel-catalyzed cross-coupling reactions can activate C-N bonds in substrates like N-arylpyrroles for further functionalization. liverpool.ac.ukresearchgate.net These transformations can proceed via various mechanisms, including reductive cross-coupling, and have been successfully applied to a broad scope of substrates under mild conditions. rsc.org The development of specific ligands, such as N-heterocyclic carbenes (NHCs), has been crucial for the efficacy of these nickel-based catalytic systems. liverpool.ac.uk

Copper-catalyzed or -assisted cycloisomerization reactions have emerged as a highly efficient and versatile strategy for constructing the pyrrole ring. acs.orgrsc.org This methodology often involves the intramolecular cyclization of readily available acyclic precursors, such as alkynyl imines. acs.orgarkat-usa.org

A notable example is the copper(I)-assisted cycloisomerization of alkynyl imines, which provides a general route to 2-monosubstituted and 2,5-disubstituted pyrroles. acs.org This transformation can be effectively catalyzed by CuI in a suitable solvent system at elevated temperatures. acs.org The efficiency of the cycloisomerization can be influenced by the substituent on the imine nitrogen. acs.org This method has been successfully applied to the synthesis of various pyrrole-containing fused heterocyclic systems. acs.orgrsc.org Furthermore, copper(I)-catalyzed migratory cycloisomerization of propargyl sulfides offers an efficient pathway to 3-sulfanyl-substituted pyrroles, tolerating a variety of functional groups. nih.gov

Heck Arylation for Conjugated Arylpyrrole Systems

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a cornerstone in carbon-carbon bond formation, enabling the synthesis of substituted alkenes through the palladium-catalyzed reaction of an organic halide with an alkene. ucl.ac.uknih.gov This methodology has been extended to create complex heterocyclic structures, including conjugated arylpyrrole systems. While direct Heck arylation of the pyrrole ring itself can be challenging, variations and related strategies have proven effective.

A significant advancement in this area is the Heck-Matsuda (HM) reaction, which utilizes arenediazonium salts as potent arylating agents. blucher.com.brblucher.com.br This phosphine-free, air-tolerant process often proceeds under milder conditions and with shorter reaction times compared to traditional Heck protocols. blucher.com.brblucher.com.br The HM reaction has been successfully applied as a key step in the synthesis of both 2- and 3-arylpyrroles. blucher.com.br For instance, the synthesis of 3-arylpyrrole derivatives has been achieved by reacting N-protected 3-pyrrolines with an arenediazonium salt, followed by aromatization and deprotection steps. blucher.com.br This approach was instrumental in the total synthesis of isopentabromopseudilin. blucher.com.br

Similarly, 2-arylpyrrole derivatives can be synthesized via the HM reaction of an appropriate enecarbamate. blucher.com.br The versatility of the Heck-Matsuda reaction makes it a viable and powerful tool for constructing arylpyrrole scaffolds, which are prevalent in many biologically active compounds. blucher.com.brblucher.com.br Research has also demonstrated the enantioselective Heck-Matsuda reaction for the arylation of unactivated cyclic olefins, showcasing the potential for creating chiral aryl-substituted heterocyclic systems. unicamp.brresearchgate.net

Table 1: Heck-Matsuda Reaction for Arylpyrrole Synthesis

This table summarizes the key aspects of the Heck-Matsuda reaction as applied to the synthesis of arylpyrrole derivatives.

| Feature | Description | Reference |

| Reaction Type | Heck-Matsuda (HM) Reaction | blucher.com.br |

| Arylating Agent | Arenediazonium Salts | blucher.com.brblucher.com.br |

| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) | researchgate.netresearchgate.net |

| Key Advantages | Phosphine-free, air-tolerant, milder conditions, shorter reaction times | blucher.com.brblucher.com.br |

| Substrates | N-protected 3-pyrrolines, Enecarbamates | blucher.com.br |

| Products | 3-Arylpyrroles, 2-Arylpyrroles | blucher.com.br |

| Example Application | Total synthesis of isopentabromopseudilin | blucher.com.br |

Sustainable Chemistry Approaches: Solvent-Free and Green Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have profoundly influenced the synthesis of heterocyclic compounds like pyrroles. pensoft.netwiley.com Methodologies focusing on solvent-free conditions, the use of water as a benign solvent, and alternative energy sources like microwave irradiation are at the forefront of sustainable pyrrole synthesis. beilstein-journals.orgpensoft.netnih.gov

The Paal-Knorr reaction, a classic method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with a primary amine, has been adapted to align with green chemistry principles. researchgate.netingentaconnect.com Researchers have developed a catalyst- and solvent-free version of the Paal-Knorr reaction, where simple stirring of a 1,4-diketone with an amine at room temperature can produce N-substituted pyrroles in excellent yields. rsc.org This approach has been successful with various amines, including anilines, to yield the corresponding N-arylpyrroles. rsc.org

Other sustainable strategies include:

Manganese Catalysis: A stable manganese complex has been used to catalyze the reaction of primary diols and amines to form 2,5-unsubstituted pyrroles under solvent-free conditions, with water and hydrogen gas as the only byproducts. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for various pyrrole syntheses, including the Paal-Knorr and Clauson-Kaas reactions. pensoft.netpensoft.netacs.orgthieme-connect.com Reactions can often be conducted in water or under solvent-free conditions, further enhancing their green credentials. pensoft.netpensoft.net For example, the Paal-Knorr condensation has been efficiently carried out using microwave heating in the presence of catalysts like CaCl₂·2H₂O or even without a catalyst in water at elevated temperatures. pensoft.netpensoft.net

Reactions in Water: Water has been employed as a green solvent for the Clauson-Kaas synthesis of N-substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran, often facilitated by microwave irradiation or catalysts like squaric acid. beilstein-journals.orgnih.gov

Solvent-Free Protocols: Numerous solvent-free methods have been reported, often using solid-supported catalysts (e.g., silica (B1680970) sulfuric acid, nano-sulfated TiO₂) or mechanochemical activation (ball milling) with bio-sourced organic acids as catalysts. beilstein-journals.orgnih.govlucp.net A notable example is the catalyst-free reaction between aromatic amines and 2,5-dimethoxytetrahydrofuran under neat conditions. beilstein-journals.org

These green protocols offer significant advantages by minimizing waste, avoiding toxic organic solvents, and often simplifying work-up procedures, making them attractive for both academic research and industrial applications. wiley.comrsc.org

Table 2: Comparison of Green Synthetic Protocols for Pyrroles

This table outlines various sustainable methods for pyrrole synthesis, highlighting the conditions and key benefits.

| Method | Conditions | Catalyst | Key Advantages | Reference |

| Paal-Knorr | Solvent-free, room temperature | None | Ultimate green conditions, excellent yields | rsc.org |

| From Diols & Amines | Solvent-free | Manganese complex | Atom-economic, avoids organic solvents | organic-chemistry.org |

| Microwave-Assisted Paal-Knorr | Water or solvent-free | Various (e.g., CaCl₂) or none | Rapid reactions, high yields, reduced energy | pensoft.netpensoft.net |

| Microwave-Assisted Clauson-Kaas | Water or solvent-free | Iodine or none | Rapid, high yields, environmentally friendly | beilstein-journals.orgpensoft.net |

| Solvent-Free Clauson-Kaas | Neat, thermal | Various (e.g., SSA, Bi(NO₃)₃) or none | Avoids toxic solvents, simple work-up | beilstein-journals.orgnih.gov |

Multicomponent Reactions (MCRs) for Pyrrole Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.orgrsc.org This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making it a powerful tool for constructing complex heterocyclic scaffolds like pyrroles. researchgate.netorientjchem.org

A variety of MCRs have been developed for the synthesis of polyfunctionalized pyrroles. These reactions often proceed in a one-pot fashion, avoiding the need to isolate intermediates, which saves time, resources, and reduces waste. orientjchem.org

Key examples of MCRs for pyrrole synthesis include:

Three-Component Reactions: A common strategy involves the reaction of an amine, an aldehyde, and a 1,3-dicarbonyl compound. researchgate.net For instance, a microwave-assisted, one-pot, three-component reaction of an aromatic aldehyde, a primary amine, and sodium diethyl oxalacetate (B90230) in ethanol (B145695) has been used to rapidly synthesize 3-hydroxy-2-oxopyrroles. benthamscience.com

Four-Component Reactions: More complex pyrroles can be assembled using four different starting materials. One such reaction involves dialkyl acetylenedicarboxylates, aromatic amines, arylglyoxals, and a source like malononitrile (B47326) or 1,3-dicarbonyl compounds, often under catalyst-free or iodine-catalyzed conditions. semanticscholar.org

MCRs using Arylglyoxals: Arylglyoxals have emerged as versatile building blocks in MCRs for synthesizing a wide array of pyrrole derivatives. semanticscholar.org They can participate in reactions with amines, β-dicarbonyl compounds, and other components under various conditions, including catalyst-free reflux or ultrasound irradiation, to yield tetrasubstituted pyrroles. semanticscholar.org

The convergence and efficiency of MCRs make them a highly attractive and sustainable method for preparing libraries of substituted pyrroles for applications in medicinal chemistry and materials science. rsc.orgrsc.org

Table 3: Examples of Multicomponent Reactions for Pyrrole Synthesis

This table provides an overview of different multicomponent reaction strategies used to construct pyrrole scaffolds.

| Number of Components | Starting Materials | Conditions | Product Type | Reference |

| Three | Aromatic Aldehydes, Primary Amines, Sodium Diethyl Oxalacetate | Microwave irradiation, Ethanol | Polyfunctionalized 3-Hydroxy-2-oxopyrroles | benthamscience.com |

| Three | Thioamide-enol, Aldehyde, Ammonia source | Optimized conditions | Substituted Pyrroles (via sulfur extrusion) | rsc.org |

| Four | Dialkyl Acetylenedicarboxylate, Aromatic Amines, Arylglyoxals | Iodine catalyst, Room temp. | 4-Arylaminopyrrole-2,3-dicarboxylate esters | semanticscholar.org |

| Four | Cyclic 1,3-dicarbonyls, β-keto esters, Arylglyoxals, Amines | Catalyst-free | Poly-functionalized Pyrroles | semanticscholar.org |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

Similarly, the carbon-¹³C NMR spectrum provides a peak for each unique carbon atom. For this compound, distinct signals would be expected for the ethyl group carbons, the carbons of the phenyl ring, and the carbons of the pyrrole ring. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, providing a detailed map of the molecule's connectivity. nih.govhmdb.ca Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be employed for more complex derivatives to establish through-bond correlations between protons and carbons, further confirming the structural assignment. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related Pyrrole Derivative

Please note: The following data is for 1-(2-Ethyl-6-methylphenyl)-2-methyl-3,5-diphenyl-1H-pyrrole and serves as an illustrative example. nih.gov

| Assignment | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 126 MHz) δ (ppm) |

| Ethyl -CH₃ | 1.02 (t, J = 7.6 Hz, 3H) | 13.7 |

| Ethyl -CH₂ | 2.27 (m, 2H) | 23.7 |

| Aromatic/Pyrrole H | 7.06-7.55 (m) | 108.6-142.6 |

| Methyl (on phenyl) | 2.08 (s, 3H) | 18.1 |

| Methyl (on pyrrole) | 2.02 (s, 3H) | 11.7 |

Elucidation of Molecular Structure through High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound and its derivatives. acs.orgmdpi.com

For this compound (C₁₂H₁₃N), the theoretical exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument, typically using electrospray ionization (ESI). This comparison provides a high degree of confidence in the compound's identity. For instance, the expected [M+H]⁺ ion for this compound would have a theoretical m/z that can be precisely matched with experimental data. nih.gov

Table 2: Theoretical Exact Mass for this compound

| Compound | Molecular Formula | Theoretical Exact Mass [M] | Theoretical m/z [M+H]⁺ |

| This compound | C₁₂H₁₃N | 171.1048 | 172.1126 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.comsavemyexams.com

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar, symmetric bonds. masterorganicchemistry.com For this compound, Raman spectroscopy would be particularly useful for observing the C=C bonds of the aromatic and pyrrole rings. rsc.orgresearchgate.net

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Alkyl C-H | Stretching | 2960-2850 | Medium to Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| Pyrrole C-H | Stretching | ~3100 | Medium |

| Pyrrole C=C | Stretching | ~1550 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated system. nih.gov

Pyrrole itself exhibits a strong absorption band around 205 nm, corresponding to a π-π* transition. researchgate.net The attachment of the 2-ethylphenyl group is expected to cause a bathochromic (red) shift in the λmax due to the extension of the conjugated system. masterorganicchemistry.com

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While not all molecules are fluorescent, many pyrrole derivatives are known to exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is characterized by an emission maximum (λem) at a longer wavelength than the absorption maximum. Studies on related pyrrolopyrroles have shown emission maxima in the 400-420 nm range. nih.gov

Table 4: Expected Electronic Spectroscopy Properties for this compound

| Technique | Parameter | Expected Range |

| UV-Vis Absorption | λmax (π-π* transition) | > 205 nm |

| Fluorescence Emission | λem | Potentially in the 400-420 nm range |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

To perform this analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net While crystallographic data for this compound itself is not available in the surveyed literature, studies on derivatives such as (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one and various 1H-pyrrole-2,5-dione derivatives demonstrate the utility of this technique in establishing the absolute configuration and intermolecular interactions in the solid state. mdpi.comresearchgate.net

Table 5: Illustrative Crystallographic Data for a Pyrrole Derivative

Please note: The following data is for (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one and is provided as an example of the type of information obtained from single-crystal X-ray diffraction. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7855 (16) |

| b (Å) | 7.3347 (19) |

| c (Å) | 12.424 (3) |

| α (°) | 106.519 (8) |

| β (°) | 91.912 (9) |

| γ (°) | 92.326 (9) |

| Volume (ų) | 504.5 (2) |

Computational and Theoretical Investigations of 1 2 Ethylphenyl 1h Pyrrole

Quantum Chemical Studies on Electronic Structure, Stability, and Aromaticity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-ethylphenyl)-1H-pyrrole, methods like Density Functional Theory (DFT) and ab initio calculations would be utilized to explore its electronic structure, thermodynamic stability, and the aromatic character of its constituent rings.

Detailed analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the chemical stability and reactivity of the molecule.

The aromaticity of both the pyrrole (B145914) and the ethylphenyl rings can be quantified using computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would reveal how the electronic communication between the two rings affects their individual aromatic character.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this molecule are not available in public literature.

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -0.9 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 4.9 eV | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 1.5 D | DFT/B3LYP/6-311G(d,p) |

| NICS(0) Pyrrole | -15.2 ppm | GIAO/B3LYP/6-311+G(d,p) |

| NICS(0) Phenyl | -9.8 ppm | GIAO/B3LYP/6-311+G(d,p) |

Conformational Analysis and Molecular Dynamics Simulations of Aromatic Interactions

The rotational barrier around the C-N single bond connecting the ethylphenyl group to the pyrrole ring is a key determinant of the molecule's three-dimensional structure and its interactions. A conformational analysis would be performed by systematically rotating this dihedral angle and calculating the corresponding energy profile. This would identify the most stable conformers and the transition states between them. Such studies have been conducted on similar bi-aromatic systems to understand their conformational preferences. researchgate.net

Molecular dynamics (MD) simulations would offer a dynamic perspective on the behavior of this compound in different environments, such as in a solvent or in the solid state. MD simulations can reveal the flexibility of the molecule and the nature of intramolecular and intermolecular aromatic interactions, such as pi-stacking, which could be significant in condensed phases.

Theoretical Exploration of Reaction Mechanisms in Pyrrole Functionalization

Pyrrole rings are known to undergo electrophilic substitution, and computational studies can elucidate the mechanism of such reactions for this compound. nih.gov Theoretical calculations can map out the potential energy surface for the reaction, identifying the structures of intermediates and transition states. This allows for the determination of activation energies and reaction rates.

For instance, the regioselectivity of electrophilic attack (at the C2 or C3 position of the pyrrole ring) can be predicted by calculating the energies of the corresponding sigma-complex intermediates. The influence of the 2-ethylphenyl substituent on the reactivity and regioselectivity of the pyrrole ring would be a primary focus of such an investigation. Recent advances have also highlighted radical-based and photocatalyzed functionalization pathways for pyrroles, which could be explored computationally. nih.gov

Prediction of Structure-Reactivity Relationships and Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are invaluable for structural elucidation. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Visible absorption spectrum, providing information about the electronic transitions.

Structure-reactivity relationships can be established by analyzing various calculated molecular descriptors. For example, the distribution of the electrostatic potential on the molecular surface can indicate the sites most susceptible to nucleophilic or electrophilic attack. Frontier molecular orbital theory (the shapes and energies of the HOMO and LUMO) can also be used to predict the outcomes of pericyclic reactions. These predictive models are crucial for designing new molecules with desired properties. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this molecule are not available in public literature.

| Nucleus | Predicted Chemical Shift (ppm) | Method |

|---|---|---|

| ¹H (Pyrrole C2) | 6.8 | GIAO/B3LYP/6-311+G(d,p) |

| ¹H (Pyrrole C3) | 6.2 | GIAO/B3LYP/6-311+G(d,p) |

| ¹³C (Pyrrole C2) | 120.5 | GIAO/B3LYP/6-311+G(d,p) |

| ¹³C (Pyrrole C3) | 108.9 | GIAO/B3LYP/6-311+G(d,p) |

| Electronic Transition | Predicted λmax (nm) | Method |

| π → π* | 255 | TD-DFT/CAM-B3LYP/6-311G(d,p) |

Reactivity and Transformational Chemistry of 1 2 Ethylphenyl 1h Pyrrole

Regioselective Functionalization of the Pyrrole (B145914) Nucleus

Electrophilic Aromatic Substitution Patterns on N-Substituted Pyrroles

The pyrrole nucleus is significantly more reactive than benzene towards electrophilic aromatic substitution (EAS). pearson.commsu.edu This heightened reactivity is due to the delocalization of the nitrogen atom's lone pair of electrons into the five-membered ring, which increases its electron density. pearson.com

For N-substituted pyrroles, including 1-(2-ethylphenyl)-1H-pyrrole, electrophilic attack predominantly occurs at the C2 (α) position. pearson.comstackexchange.com The rationale for this regioselectivity lies in the stability of the cationic intermediate (the arenium ion) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, providing greater stability compared to the intermediate formed from C3 attack, which is stabilized by only two resonance structures. stackexchange.com

Direct Arylation and Alkylation Strategies on the Pyrrole Ring

Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a more atom-economical alternative to classical cross-coupling reactions. nih.gov For N-substituted pyrroles, palladium-catalyzed direct arylation has emerged as a powerful tool for introducing aryl groups onto the pyrrole nucleus. nih.govnih.gov These reactions typically utilize a palladium catalyst, often with specialized ligands like N-heterocyclic carbenes (NHCs), to couple the pyrrole with an aryl halide. nih.govnih.gov The regioselectivity can be influenced by the N-substituent; while C2 arylation is common, bulky N-substituents can sterically hinder the C2 and C5 positions, leading to β-selective (C3 or C4) arylation under certain catalytic systems. acs.org

Similarly, direct C-H alkylation of pyrroles can be achieved. Palladium/norbornene co-catalyzed systems have been shown to regioselectively alkylate the C-H bond adjacent to the NH group in parent pyrroles using primary alkyl halides. jiaolei.group For N-substituted pyrroles like this compound, analogous catalytic strategies can be employed to introduce alkyl chains, typically at the electron-rich C2 position.

| Reaction Type | Typical Catalyst | Coupling Partner | Primary Position of Functionalization | Key Features |

|---|---|---|---|---|

| Direct Arylation | Palladium complexes (e.g., Pd(OAc)₂, Pd-NHC) | Aryl Halides (Chlorides, Bromides, Iodides) | C2 or C5 | Atom-economical; avoids pre-functionalization of the pyrrole ring. nih.gov |

| Direct Alkylation | Palladium/Norbornene | Alkyl Halides | C2 or C5 | Allows for the introduction of saturated carbon chains under mild conditions. jiaolei.group |

Reactivity of the N-Substituent: Transformations of the 2-Ethylphenyl Group

While the pyrrole ring is often the primary site of reactivity, the 2-ethylphenyl substituent is not merely a passive appendage. Its chemical nature allows for selective transformations that can build molecular complexity. Research has shown that ortho-substituted N-arylpyrroles can exhibit unique reactivity due to hindered rotation (atropisomerism), which can be exploited in synthesis. For instance, the related compound 1-(2-ethyl-6-methylphenyl)-1H-pyrrole has been used to create stable, optically active atropisomers through selective metalation and carboxylation at both the pyrrole C5 position and the benzylic position of the ethyl group. researchgate.net

This suggests two key reactive sites on the 2-ethylphenyl group of this compound:

The Ethyl Group: The benzylic protons on the ethyl group are susceptible to radical halogenation or oxidation to form a ketone or carboxylic acid, providing a handle for further derivatization.

The Phenyl Ring: The phenyl ring itself can undergo electrophilic aromatic substitution. The attached pyrrolyl group acts as an ortho-, para-director, although the directing effect can be complex. The presence of the ethyl group further influences the regioselectivity of substitution on this ring.

Furthermore, derivatives of the parent compound, such as those with functional groups on the phenyl ring, can undergo subsequent intramolecular reactions. This highlights the potential for using the N-substituent as an anchor point for constructing more elaborate, fused heterocyclic systems.

Synthesis of Advanced Derivatives from this compound (e.g., Carbaldehydes)

Introducing a carbaldehyde (formyl) group onto the pyrrole nucleus transforms it into a versatile intermediate, opening pathways to a wide array of more complex molecules.

Synthetic Routes to Pyrrole Carbaldehydes and Related Functionalities

The most common and effective method for the formylation of electron-rich aromatic compounds like pyrrole is the Vilsmeier-Haack reaction . pharmaguideline.comrsc.orgname-reaction.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). nrochemistry.comchemistrysteps.com

For this compound, the Vilsmeier-Haack reaction is expected to proceed with high regioselectivity, introducing the aldehyde group at the C2 position to yield This compound-2-carbaldehyde . The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich pyrrole ring, followed by hydrolysis of the resulting iminium salt intermediate during aqueous workup to liberate the aldehyde. name-reaction.comchemistrysteps.com This transformation is highly efficient for N-substituted pyrroles. rsc.org

| Step | Description | Reagents |

|---|---|---|

| 1 | Formation of the Vilsmeier Reagent (a chloroiminium ion). | DMF and POCl₃ |

| 2 | Electrophilic attack by the pyrrole ring on the Vilsmeier reagent. | This compound |

| 3 | Hydrolysis of the iminium salt intermediate. | Aqueous workup (e.g., with sodium acetate solution) |

Derivatization Reactions of the Carbaldehyde Moiety

The aldehyde functional group in this compound-2-carbaldehyde is a gateway for numerous subsequent transformations. The carbonyl carbon is electrophilic, and the adjacent C-H bond can be oxidized. Common derivatization reactions include:

Condensation Reactions: The aldehyde can react with various nucleophiles, such as amines, hydrazines, and hydroxylamines, to form imines (Schiff bases), hydrazones, and oximes, respectively. For example, reaction with thiosemicarbazide yields the corresponding thiosemicarbazone, a scaffold often explored in medicinal chemistry.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, allowing for carbon chain extension.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid (e.g., this compound-2-carboxylic acid) using standard oxidizing agents like silver oxide or potassium permanganate.

Reduction: The aldehyde can be reduced to a primary alcohol (e.g., (1-(2-ethylphenyl)-1H-pyrrol-2-yl)methanol) using reducing agents such as sodium borohydride.

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl group to form secondary alcohols.

Favorsky Reaction: Ethynylation of pyrrole carbaldehydes can be achieved by reaction with acetylene under basic conditions to yield propargyl alcohols. researchgate.net

These derivatization pathways underscore the synthetic utility of the carbaldehyde intermediate, enabling the development of a diverse library of complex molecules from the this compound starting material.

Research Applications of 1 2 Ethylphenyl 1h Pyrrole in Chemical Science

Strategic Role as a Molecular Building Block in Complex Chemical Syntheses

N-arylpyrroles, including 1-(2-ethylphenyl)-1H-pyrrole, serve as versatile intermediates or building blocks in organic synthesis. nih.gov Their utility stems from the reactivity of the pyrrole (B145914) ring and the ability to modify both the pyrrole and the attached aryl group. The Paal-Knorr synthesis is a common and robust method for creating N-substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 2-ethylaniline (B167055). nih.govresearchgate.net

Once synthesized, these N-arylpyrrole scaffolds can undergo further functionalization. For example, Vilsmeier-Haack reactions can introduce formyl groups onto the pyrrole ring, creating aldehydes that are precursors to more complex structures. nih.govnih.gov These building blocks are instrumental in synthesizing larger, multi-ring systems and conjugated polymers. A modular synthetic approach allows for the attachment of various side chains and co-monomers, enabling the fine-tuning of the final product's properties for specific applications. nih.gov This strategic use of N-arylpyrroles facilitates the construction of complex molecular architectures that are otherwise difficult to access. rsc.org

Investigations in Materials Science and Engineering for Advanced Applications

The structural framework of N-arylpyrroles is highly relevant to materials science, particularly in the development of organic electronics. These compounds can be used as monomers for the synthesis of conjugated polymers. nih.gov Polymers incorporating the 2,5-di(thiophenyl)-N-arylpyrrole unit, for instance, have demonstrated high thermal stability and good solubility, which are crucial properties for device fabrication. nih.gov

The ability to customize the N-aryl substituent (such as the 2-ethylphenyl group) and other parts of the monomer allows for precise control over the polymer's molecular packing and, consequently, its charge carrier mobility. nih.gov This tunability is critical for optimizing performance in applications like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov Furthermore, certain multi-phenyl-substituted pyrrole derivatives have been investigated for their aggregation-induced emission enhancement (AIEE) properties, which are valuable for developing advanced fluorescent materials and sensors. rsc.orgresearchgate.net

Contributions to Medicinal Chemistry Research and Molecular Design

The N-arylpyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. scispace.comjuit.ac.innih.gov

The synthesis of novel N-arylpyrrole derivatives is a cornerstone of drug discovery programs. nih.gov Synthetic strategies often begin with a core structure, analogous to this compound, which is then elaborated through various chemical reactions. The Paal-Knorr condensation is a foundational method for accessing the initial N-aryl-2,5-dimethylpyrrole core. nih.gov

From this core, further modifications are introduced. For example, the Vilsmeier-Haack reaction can be used to install carbaldehyde or ethanone (B97240) groups, which then serve as handles to build more complex side chains. nih.gov This approach has been used to develop multiple series of N-arylpyrrole derivatives, including those incorporating aminoguanidine, thiosemicarbazide, or semicarbazide (B1199961) moieties, to explore their potential as antimicrobial agents. nih.gov The modular nature of these synthetic routes allows chemists to systematically vary the substituents on both the pyrrole and the N-aryl ring to create libraries of compounds for biological screening. nih.govresearchgate.net

Once synthesized, novel N-arylpyrrole derivatives are subjected to a battery of in vitro assays to evaluate their biological effects at the cellular and molecular level. A primary focus of this research is in oncology, where compounds are tested for their cytotoxic (cell-killing) activity against various cancer cell lines.

For instance, studies have evaluated pyrrole derivatives against human colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) adenocarcinoma cell lines. nih.gov These assays measure the concentration of the compound required to inhibit cell growth by 50% (IC50), providing a quantitative measure of potency. Some N-arylpyrrole derivatives have demonstrated significant, dose-dependent cytotoxic activity, with IC50 values in the low micromolar or even nanomolar range, sometimes comparable to or exceeding that of established chemotherapy drugs like doxorubicin. nih.gov The table below presents representative data from studies on various pyrrole derivatives, illustrating their antiproliferative potential.

| Compound Class | Cell Line | Measured Activity (IC50 in µM) | Reference Compound | Reference Activity (IC50 in µM) |

|---|---|---|---|---|

| Pyrrolo[3,2-d]pyrimidine (9c) | HCT-116 (Colon) | 0.009 | Doxorubicin | 0.008 |

| Pyrrolo[3,2-d]pyrimidine (9a) | HCT-116 (Colon) | 0.011 | Doxorubicin | 0.008 |

| Pyrrole Derivative (8b) | MCF-7 (Breast) | <0.05 | Doxorubicin | 0.008 |

| Pyrrole Derivative (5) | HEPG2 (Liver) | 5.36 | Doxorubicin | 5.23 |

| Pyrrole Derivative (6) | HEPG2 (Liver) | 5.30 | Doxorubicin | 5.23 |

Data sourced from multiple studies on novel pyrrole-based compounds. nih.gov

Beyond cancer, N-arylpyrroles have been evaluated for antimicrobial activity against pathogenic bacteria, including resistant strains like MRSA and members of the ESKAPE pathogens. nih.gov These studies determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. In the context of N-arylpyrroles, SAR investigations systematically explore how chemical modifications to the scaffold influence biological activity.

For example, in the development of antimalarial pyrrolone agents, researchers synthesized a wide range of analogues to probe the importance of different structural features. nih.gov Key findings from such studies include:

Substituents on the Pyrrole Ring: The removal or replacement of methyl groups on the pyrrole ring often leads to a significant loss of activity, indicating their importance for target interaction. nih.gov

The N-Aryl Group: Modifications to the N-aryl ring are critical. The position and nature of substituents (analogous to the 2-ethyl group in this compound) can dramatically alter potency and metabolic stability. Incorporating different groups can also be used to improve properties like solubility.

Other Functional Groups: The addition or modification of other groups, such as a 3-carbonitrile or N-acylamide side chains on the pyrrole, has been shown to be important for inhibitory potency against specific enzymes like metallo-β-lactamases. nih.gov

These studies provide a rational basis for the future design of more effective therapeutic agents by identifying the key molecular features required for biological activity. nih.gov

Exploration of this compound as a Catalyst or Ligand in Organic Transformations

The pyrrole nucleus and its derivatives are not only building blocks but can also play active roles in facilitating chemical reactions. The lone pair of electrons on the pyrrole nitrogen atom, as well as the aromatic pi-system, allows these molecules to coordinate with metal centers, making them potential ligands for transition metal catalysts. juit.ac.in Such catalysts are vital in many areas of organic synthesis, including polymerization processes and cross-coupling reactions. scispace.comjuit.ac.in

While specific studies detailing this compound as a catalyst or ligand are not prominent, the broader class of N-arylpyrroles is explored for these purposes. The electronic properties of the ligand can be tuned by changing the substituents on the N-aryl ring, which in turn influences the reactivity and selectivity of the metal catalyst. This principle is fundamental to the design of custom catalysts for specific organic transformations. nih.gov

Future Research Directions and Emerging Opportunities for 1 2 Ethylphenyl 1h Pyrrole

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 1-(2-ethylphenyl)-1H-pyrrole and its derivatives will increasingly prioritize environmentally benign processes that offer high efficiency and minimize waste. Traditional methods for synthesizing N-aryl pyrroles often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents. Green chemistry offers a paradigm shift towards more sustainable practices. nih.gov

Future research will likely focus on optimizing and applying several key green methodologies:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, representing a significant improvement over conventional heating methods. eurekaselect.com

Catalysis with Heterogeneous and Recyclable Catalysts: The development of solid-supported catalysts, such as nanoparticles or metal-organic frameworks, can facilitate the synthesis of pyrroles with the major advantage of easy separation and catalyst recycling, thereby reducing waste and cost. nih.gov

Use of Green Solvents: Replacing conventional organic solvents with water, ionic liquids, or bio-based solvents is a central tenet of green chemistry. researchgate.net Research into reactions like the Paal-Knorr or Clauson-Kaas synthesis in aqueous media could provide a sustainable route to this compound. researchgate.netacs.org

Solvent-Free and Mechanochemical Methods: Performing reactions under solvent-free conditions, for example, using mechanochemical grinding, minimizes solvent waste entirely and can lead to unique reactivity. nih.goveurekaselect.com

| Parameter | Traditional Synthesis (e.g., Classical Paal-Knorr) | Potential Green Synthesis |

|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene (B28343), Xylene) | Water, Ionic Liquids, or Solvent-Free researchgate.netacs.org |

| Catalyst | Homogeneous acids (e.g., p-TsOH), often not recycled | Heterogeneous, recyclable catalysts (e.g., zeolites, supported metals) nih.gov |

| Energy Input | Prolonged conventional heating | Microwave irradiation (reduced time) eurekaselect.com |

| Work-up | Solvent extraction, column chromatography | Simple filtration, reduced purification steps researchgate.net |

| Waste Generation | High E-Factor (Environmental Factor) | Lower E-Factor, improved atom economy |

Advanced Functionalization for Tailored Molecular Properties

Beyond sustainable synthesis, the true potential of this compound lies in the ability to precisely modify its structure to achieve desired functions. Advanced functionalization techniques allow for the strategic installation of chemical groups that can tune the molecule's electronic, physical, and biological properties.

Key areas for future research include:

Direct C-H Functionalization: This powerful strategy enables the direct conversion of C-H bonds on either the pyrrole (B145914) or the phenyl ring into new C-C or C-X bonds without the need for pre-functionalized starting materials. rsc.orgrsc.org This atom-economical approach can be used to introduce aryl, alkyl, or heteroatom-containing groups, providing a rapid route to a diverse library of derivatives. acs.orgresearchgate.net

Regioselective Reactions: Gaining precise control over the position of new substituents is critical. Future work will focus on developing catalytic systems that can selectively target specific positions, such as the β-position of the pyrrole ring, which is often less reactive than the α-position. acs.org

Polymerization and Material Integration: The ethylphenyl group can be further functionalized to act as a point of attachment for polymerization. By incorporating the this compound unit into conjugated polymers, it is possible to tailor the optoelectronic properties of the resulting materials for applications in organic electronics. rsc.orgmdpi.com The nature of the substituents can influence band gaps and charge carrier mobility. researchgate.net

| Functionalization Site | Methodology | Potential Substituent | Impact on Molecular Properties |

|---|---|---|---|

| Pyrrole Ring (α- or β-positions) | Direct C-H Arylation acs.org | Electron-donating/withdrawing aryl groups | Tune HOMO/LUMO levels, modify optical and electronic properties researchgate.net |

| Ethylphenyl Ring | Aroylation / C-H Functionalization rsc.org | Ketones, amides, esters | Introduce hydrogen bonding sites, improve solubility, create reactive handles |

| Ethyl Group | Radical-based reactions | Halogens, hydroxyl groups | Provide sites for further chemical modification or polymerization |

| Entire Scaffold | Cycloaddition Reactions | Fused heterocyclic rings | Create complex, rigid structures for advanced materials or bioactive scaffolds nih.gov |

Integration of Artificial Intelligence and Machine Learning in Pyrrole Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical synthesis and drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For this compound, these computational tools offer the ability to navigate its vast chemical space efficiently.

Emerging opportunities in this domain include:

Predictive Modeling: ML algorithms can be trained on existing data from other pyrrole derivatives to predict the properties of novel, hypothetical this compound analogues. nih.govproquest.com This includes predicting biological activity (e.g., kinase inhibition, antimicrobial effects), ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and material properties (e.g., conductivity, photoluminescence). researchgate.netresearchgate.netmdpi.comnih.gov

De Novo Molecular Design: Generative AI models can design entirely new derivatives of the this compound scaffold that are optimized for a specific target property, such as binding to a particular protein or possessing a desired band gap.

Retrosynthesis and Reaction Optimization: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex derivatives, potentially identifying more sustainable or cost-effective pathways than those devised by human chemists. nih.govcas.org These tools can also predict reaction outcomes and yields under various conditions, optimizing the "make" phase of research.

| Phase | AI/ML Tool/Technique | Objective |

|---|---|---|

| 1. Design | Generative Models, QSAR researchgate.net | Generate novel structures with desired properties (e.g., high bioactivity). |

| 2. Screening | Predictive ML Models nih.gov | Virtually screen thousands of generated molecules for efficacy and ADMET properties. researchgate.netmdpi.com |

| 3. Synthesis Planning | Retrosynthesis Algorithms cas.org | Propose viable and efficient synthetic routes for the most promising candidates. |

| 4. Optimization | Reaction Condition Prediction Models | Predict optimal catalysts, solvents, and temperatures to maximize yield and purity. |

Interdisciplinary Collaborations in Chemical Biology and Advanced Materials

The full potential of this compound and its derivatives will be realized through collaborations that bridge chemistry with other disciplines. The versatility of the pyrrole scaffold makes it an attractive building block for creating functional molecules and materials. rsc.orgresearchgate.net

Chemical Biology: The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. chemheterocycles.comnih.gov By applying advanced functionalization, derivatives of this compound can be developed as:

Bioactive Agents: Screening of derivative libraries may identify novel candidates for anticancer, antimicrobial, or anti-inflammatory therapies. semanticscholar.orgnih.govbiosynce.com

Molecular Probes: Attaching fluorescent tags or reactive groups can create tools for studying biological processes, such as protein-protein interactions or enzyme activity.

Advanced Materials Science: N-aryl pyrroles are valuable building blocks for organic electronic materials. nih.govresearchgate.netresearchgate.net Future research could leverage this compound for:

Organic Electronics: As monomers in conductive polymers or as components in small molecules for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org

Sensors: Functionalized derivatives could be designed to change their optical or electrical properties upon binding to specific analytes, forming the basis of chemical sensors.

Functional Polymers: The unique electronic and physical properties of the pyrrole core can be imparted to larger polymer systems, creating materials with tailored conductivity, thermal stability, or mechanical properties. mdpi.comrsc.orgmit.edu

| Field | Application | Required Molecular Features |

|---|---|---|

| Chemical Biology | Targeted Therapeutics nih.govmdpi.com | Specific functional groups for protein binding, optimized solubility and lipophilicity. |

| Fluorescent Probes | Conjugation to a fluorophore, specific binding moiety for a biological target. | |

| Advanced Materials | Organic Semiconductors nih.govresearchgate.net | Extended π-conjugation, tunable HOMO/LUMO energy levels, good film-forming properties. |

| Chemical Sensors | Receptor site for analyte binding, a signaling unit that responds to binding. |

Q & A

Q. What are the optimized synthetic routes for 1-(2-ethylphenyl)-1H-pyrrole, and how do reaction conditions influence yield?

The Clausson-Kaas reaction is a robust method for synthesizing aryl-substituted pyrroles. For analogous compounds like 1-(4-bromophenyl)-1H-pyrrole, yields of 82–93% were achieved via cyclization of preformed intermediates, with purification by precipitation (dichloromethane/hexane) . For this compound, similar protocols can be adapted, but substituent steric effects may necessitate longer reaction times or elevated temperatures. Solvent choice (e.g., dichloromethane vs. THF) and stoichiometric ratios of reactants (e.g., diketones vs. amines) should be systematically tested to optimize regioselectivity and yield.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR : - and -NMR are essential for confirming substitution patterns. For example, pyrrole protons typically resonate at δ 6.2–6.8 ppm, while ethylphenyl substituents show distinct aromatic and aliphatic splitting .

- GC/MS : Retention indices and fragmentation patterns (e.g., m/z 171 for molecular ion [M]) help verify purity and structural integrity .

- FT-IR : Stretching frequencies for C-N (≈1480 cm) and C=C (≈1600 cm) bonds confirm pyrrole ring stability .

Advanced Research Questions

Q. How does the electronic nature of the 2-ethylphenyl substituent influence reactivity in cross-coupling or functionalization reactions?

The ethyl group’s electron-donating inductive effect increases electron density on the pyrrole ring, enhancing nucleophilic aromatic substitution (NAS) at the β-position. For instance, Suzuki-Miyaura coupling of 1-(3-boronophenyl)-1H-pyrrole derivatives (analogous to CAS 1831152-32-9) requires palladium catalysts (e.g., Pd(PPh)) and base optimization (KCO vs. CsCO) to achieve >85% yields . Steric hindrance from the ethyl group may reduce reactivity in bulkier coupling partners, necessitating ligand screening (e.g., XPhos vs. SPhos).

Q. What strategies address low yields in heterocyclic annulation reactions involving this compound?

- Precursor Design : Introducing directing groups (e.g., aldehydes at the pyrrole 2-position) facilitates regioselective Diels-Alder reactions, as seen in nitronaphthalene cycloadditions (72–73% yield) .

- Catalytic Systems : Lewis acids like BF-OEt improve electrophilicity in polar cycloadditions. For example, 1-(3-nitro-1-naphthalenyl)-1H-pyrrole synthesis achieved 6:1 regioselectivity using nitronaphthalene and optimized temperature (120°C) .

- Purification : Hexane recrystallization minimizes byproduct interference, as demonstrated in Clausson-Kaas-derived pyrroles .

Q. How does this compound interact with biological targets such as tubulin or Hedgehog signaling pathways?

Pyrrole derivatives like 1-(3,4-dimethoxyphenyl)-1H-pyrrole inhibit tubulin polymerization (IC ≈ 2 µM) by binding to the colchicine site, disrupting microtubule dynamics . For Hedgehog-dependent cancers, substituent lipophilicity (logP ≈ 2.5–3.0) enhances membrane permeability, while the ethyl group’s steric profile may reduce off-target interactions. In vitro assays (e.g., MTT on HeLa cells) paired with molecular docking (PDB: 1SA0) are recommended to validate target engagement .

Data Contradictions and Resolution

- Synthetic Yields : Literature reports for analogous compounds show yield discrepancies (e.g., 82–93% in Clausson-Kaas reactions ). These variations arise from differences in solvent purity, catalyst aging, or student technique. Standardized protocols (e.g., anhydrous conditions, inert atmosphere) are critical for reproducibility.

- Regioselectivity in Cycloadditions : Polar Diels-Alder reactions with nitronaphthalene favor C3-C4 adducts (6:1 ratio), but trace regioisomers (e.g., 6a) suggest competing orbital interactions. Computational modeling (DFT) of frontier molecular orbitals can clarify these pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.